[3-(Piperazin-1-YL)phenyl]methanol
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Overview
Description
[3-(Piperazin-1-YL)phenyl]methanol: is an organic compound that features a piperazine ring attached to a phenyl group, which is further substituted with a methanol group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
Mechanism of Action
Target of Action
Compounds with a piperazine ring have been associated with various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Mode of Action
For instance, some piperazine derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
Piperazine derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
A study on piperazine ringed chalcone compounds, which could be structurally similar, has mentioned the determination of drug-likeness, pharmacokinetic properties, and physicochemical properties using the swissadme program .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Piperazin-1-YL)phenyl]methanol typically involves the reaction of tert-butyl 4-[3-(hydroxymethyl)phenyl]piperazine-1-carboxylate with appropriate reagents . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon for hydrogenation steps.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(Piperazin-1-YL)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenyl group, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines and alcohols.
Major Products: The major products formed from these reactions include various substituted piperazine derivatives, phenyl ketones, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: In chemistry, [3-(Piperazin-1-YL)phenyl]methanol is used as an intermediate in the synthesis of more complex molecules. It serves as a versatile building block for the construction of heterocyclic compounds and other bioactive molecules .
Biology: In biological research, this compound is studied for its potential interactions with biological targets, including enzymes and receptors. It is often used in structure-activity relationship (SAR) studies to understand the effects of structural modifications on biological activity .
Medicine: In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. These include antiviral, antimicrobial, and antipsychotic activities .
Industry: In the industrial sector, this compound is used in the development of pharmaceuticals and agrochemicals. Its derivatives are explored for their potential use as active ingredients in various formulations .
Comparison with Similar Compounds
[3-(Piperazin-1-YL)-1,2-benzothiazole]: This compound features a benzothiazole ring instead of a phenyl group and exhibits different biological activities, including antibacterial and antipsychotic properties.
[3-(Piperazin-1-YL)phenyl]ethanol: This compound has an ethanol group instead of a methanol group, which can lead to differences in solubility and reactivity.
Uniqueness: The uniqueness of [3-(Piperazin-1-YL)phenyl]methanol lies in its specific structural features, which confer distinct pharmacological properties. The presence of the methanol group can influence its solubility and reactivity, making it a valuable intermediate in the synthesis of various bioactive compounds .
Properties
IUPAC Name |
(3-piperazin-1-ylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c14-9-10-2-1-3-11(8-10)13-6-4-12-5-7-13/h1-3,8,12,14H,4-7,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGADJOGOJXPTOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC(=C2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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